N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 899968-24-2
Cat. No.: VC4348504
Molecular Formula: C19H21N3O7S
Molecular Weight: 435.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899968-24-2 |
|---|---|
| Molecular Formula | C19H21N3O7S |
| Molecular Weight | 435.45 |
| IUPAC Name | N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O7S/c23-18(14-3-4-15-17(12-14)29-13-28-15)20-5-11-30(25,26)22-8-6-21(7-9-22)19(24)16-2-1-10-27-16/h1-4,10,12H,5-9,11,13H2,(H,20,23) |
| Standard InChI Key | NAXYRMOXEMARLE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d]dioxole-5-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. It features a benzo[d]dioxole moiety, a piperazine ring, and a furan-2-carbonyl group, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry, particularly in drug design and development, due to its unique structural features.
Structural Features and Classification
The compound is classified as a sulfonamide derivative, which is a class of compounds known for their therapeutic potential. Its structure includes:
-
Benzo[d]13dioxole Moiety: This part of the molecule is associated with potential applications in medicinal chemistry, particularly in drug design.
-
Piperazine Ring: Known for its bioactive properties, piperazine rings are commonly found in pharmaceuticals.
-
Furan-2-carbonyl Group: This functional group contributes to the compound's biological activity and is often seen in compounds with therapeutic potential.
Synthesis and Reaction Conditions
The synthesis of N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d]dioxole-5-carboxamide involves several key steps, requiring careful control of reaction conditions such as temperature, time, and concentration to achieve high purity and yield of the final product. Common reagents and techniques include:
| Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of Sulfonyl Group | Sulfonyl Chloride | Low Temperature, Basic Conditions |
| 2. Coupling with Piperazine | Piperazine Derivative | High Temperature, Acidic Conditions |
| 3. Final Assembly | Benzo[d]dioxole-5-carboxylic Acid | Mild Temperature, Neutral Conditions |
Biological Activities and Potential Applications
The biological effects of N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d]dioxole-5-carboxamide likely involve interaction with specific biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking substrate structures or interacting with active sites. Modifications in the benzo[d]dioxole structure can influence binding affinity and selectivity towards target proteins, enhancing therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume